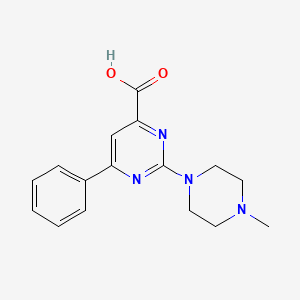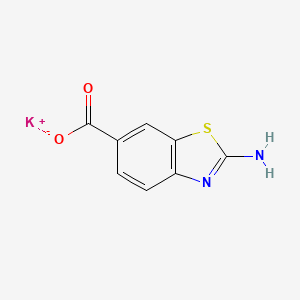
C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine
Overview
Description
C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine (DCMIM) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a member of the class of compounds known as imidazolium cations, which are characterized by their ability to form strong, non-covalent complexes with a variety of molecules. DCMIM has been studied for its ability to form complexes with metal ions, peptides, nucleic acids, and other small molecules, as well as its ability to act as a catalyst for certain chemical reactions.
Scientific Research Applications
Anti-Cancer Activity
- A series of imidazole and phenyl dialkyi triazenes, structurally related to "C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine," were synthesized and showed a broad spectrum of anti-tumor action against tumors not sensitive to conventional alkylating agents. These compounds, like bischloroethylnitrosourea (BCNU), required at least one N-methyl group for anti-cancer activity, suggesting a mechanism of action that might be explored further using derivatives of "C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine" (Audette et al., 1973).
Anti-Inflammatory and Analgesic Properties
- Substituted-imidazolidine derivatives, related in structure to "C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine," were designed, synthesized, and evaluated for their anti-inflammatory and analgesic activities. Among the synthesized compounds, some derivatives exhibited promising anti-inflammatory and analgesic actions along with a superior GI safety profile, indicating a potential application of "C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine" in developing new anti-inflammatory agents (Husain et al., 2015).
Angiotensin II Receptor Antagonism
- Research on nonpeptide angiotensin II antagonists, structurally similar to "C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine," highlighted the development of novel compounds with significant angiotensin II receptor antagonistic activity. These findings suggest potential applications in hypertension treatment and cardiovascular research (Bovy et al., 1993).
Monoamine Oxidase Inhibition
- Compounds related to "C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine" were studied for their ability to selectively inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. These studies could inform the development of novel treatments for neurodegenerative disorders and psychiatric conditions (Zimmer & Geneser, 1987).
Pharmacokinetic Studies
- The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally akin to "C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine," were investigated, indicating its potential as an oral anti-fibrotic drug. The study highlights the importance of understanding the pharmacokinetics for the effective application of such compounds in therapeutic contexts (Kim et al., 2008).
properties
IUPAC Name |
(3,4-dichlorophenyl)-(1-methylimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-16-5-4-15-11(16)10(14)7-2-3-8(12)9(13)6-7/h2-6,10H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAMSTMESQUSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



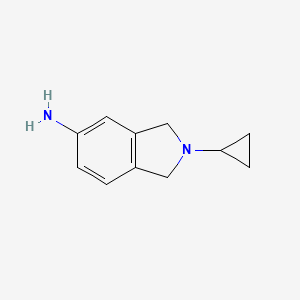
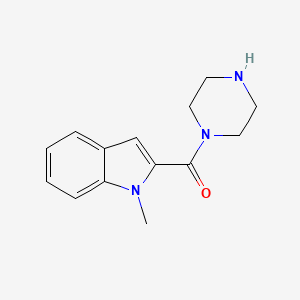
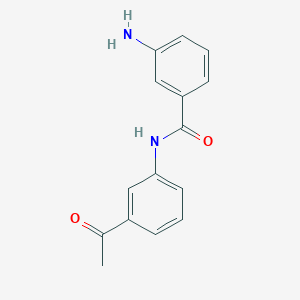
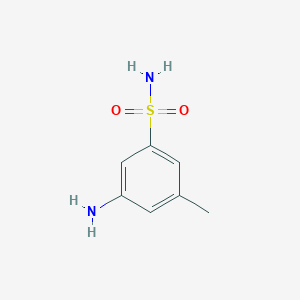
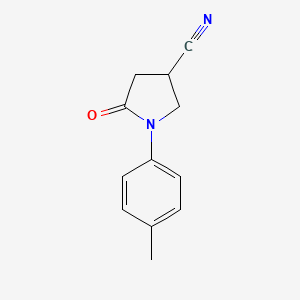
![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)
![1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B3073356.png)
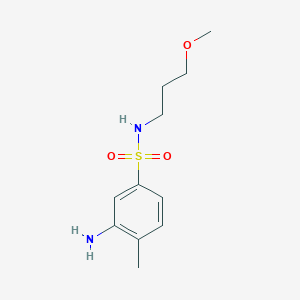


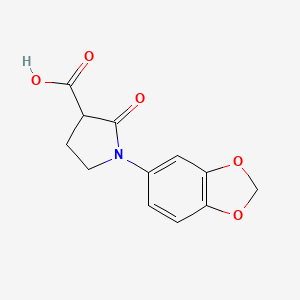
![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3073390.png)
